3-Aminobicyclo[1.1.1]pentane-1-carbonitrile
Description
Properties
IUPAC Name |
3-aminobicyclo[1.1.1]pentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-4-5-1-6(8,2-5)3-5/h1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGRIZONVXYBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical [2+2] Cycloaddition in Flow Reactors
A photochemical [2+2] cycloaddition between [1.1.1]propellane and diacetyl under blue LED irradiation (450 nm) generates bicyclo[1.1.1]pentane-1,3-diketone. This method, optimized for scalability, achieves a 1 kg scale output within 24 hours in continuous flow reactors. The flow system minimizes thermal degradation and enhances safety by controlling exothermicity.
Haloform Reaction for Functionalization
Nitrile Group Introduction Strategies
Introducing the nitrile group into the BCP core requires precise functional group transformations. Two dominant methods are documented:
Direct Cyanation via Radical Pathways
Photochemical conditions enable radical-mediated cyanation. For example, reacting [1.1.1]propellane with cyanating agents (e.g., trimethylsilyl cyanide) under UV light generates bicyclo[1.1.1]pentane-1-carbonitrile. This single-step method avoids intermediate isolation but requires stringent control over radical initiation to prevent side reactions.
Carboxylic Acid-to-Nitrile Conversion
Bicyclo[1.1.1]pentane-1-carboxylic acid (prepared via haloform reaction) is converted to the nitrile through a two-step process:
- Amide Formation : Treating the acid with thionyl chloride (SOCl₂) yields the acyl chloride, which reacts with ammonia to form the primary amide.
- Dehydration : Heating the amide with phosphorus oxychloride (POCl₃) eliminates water, producing the nitrile.
Amino Group Functionalization
The 3-amino group is introduced via sequential protection, substitution, and deprotection steps to avoid side reactions with the nitrile.
Azide Intermediate Strategy
A patented continuous flow method involves:
- Protection : Reacting bicyclo[1.1.1]pentane-1-carbonitrile with diphenylphosphoryl azide (DPPA) and tert-butanol in the presence of triethylamine to form a tert-butyl carbamate (Boc)-protected intermediate.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the azide to the primary amine while retaining the nitrile group.
Reaction Conditions :
Direct Amination via SN2 Displacement
A halogenated BCP precursor (e.g., 1-bromo-bicyclo[1.1.1]pentane-1-carbonitrile) undergoes nucleophilic substitution with aqueous ammonia under high pressure (5–10 bar). This method avoids protection-deprotection sequences but risks ring strain-induced side reactions.
Industrial-Scale Optimization
Continuous Flow Synthesis
Adopting flow chemistry addresses safety and scalability challenges:
Chemical Reactions Analysis
Types of Reactions: 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile
The synthesis typically involves several steps, starting from simpler organic compounds. Common methods include:
- Nucleophilic Substitution Reactions : Utilizing sodium cyanide for the introduction of the nitrile group.
- Functionalization : Subsequent reactions can modify the compound to enhance its biological activity or solubility.
Medicinal Chemistry
One of the primary applications of this compound is in medicinal chemistry, where it serves as a bioisostere for traditional aromatic compounds like benzene rings.
- Bioisosterism : The compound's bicyclic structure can effectively replace phenyl rings in drug candidates, improving solubility and metabolic stability while maintaining similar biological activity . This property is particularly useful in designing inhibitors for various biological targets.
Drug Development
Research indicates that compounds featuring the bicyclo[1.1.1]pentane motif exhibit favorable pharmacokinetic profiles compared to their phenyl counterparts. For instance:
- Indoleamine-2,3-dioxygenase 1 Inhibition : Compounds derived from this bicyclic structure have shown significant potency as IDO1 inhibitors, which are crucial in cancer immunotherapy . The modification of traditional drug scaffolds with bicyclo[1.1.1]pentane can enhance their effectiveness while minimizing side effects.
Biological Studies
The compound is also utilized in biochemical studies to explore enzyme-substrate interactions and protein binding dynamics:
- Enzyme Interaction Studies : The unique structural features allow researchers to investigate how this compound interacts with various enzymes, potentially leading to the development of new therapeutic agents .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of using this compound in drug development:
Mechanism of Action
The mechanism of action of 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile involves its interaction with specific molecular targets and pathways . The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in various chemical interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Bicyclo[2.2.2]octane Derivatives
- Example: (2R,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylic Acid (–)-8 Structure: Larger [2.2.2]octane ring with amino and carboxylic acid groups. Properties: Higher melting point (223–230°C) and optical rotation ([α]D<sup>20</sup> = –49°) compared to the [1.1.1]pentane analogue.
Substituted Bicyclo[1.1.1]pentane Derivatives
3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile
- Structure: Phenyl substituent replaces the amino group.
- Properties : Increased lipophilicity due to the aromatic ring, reducing water solubility.
- Applications: Useful in hydrophobic drug formulations but less reactive in nucleophilic substitutions compared to the amino-cyano variant .
3-(tert-Butyl)bicyclo[1.1.1]pentane-1-carbonitrile
- Structure : tert-Butyl group introduces steric hindrance.
- Synthesis: Lower yield (30%) in carbonyl coupling reactions compared to amino-substituted derivatives, highlighting the amino group’s synthetic versatility .
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile
Cycloalkyl-Substituted Analogues
- Examples: 3-Cyclohexylbicyclo[1.1.1]pentan-1-amine Hydrochloride Structure: Cyclohexyl group replaces the cyano moiety. Properties: Increased lipid solubility, favoring blood-brain barrier penetration in CNS-targeted therapies. Limitations: Reduced electrophilicity limits utility in click chemistry or cross-coupling reactions .
Research Findings and Implications
- Reactivity: The amino group in 3-aminobicyclo[1.1.1]pentane-1-carbonitrile enables efficient carbamate and urea formation, as seen in sulfonamide synthesis (72% yield) . In contrast, tert-butyl-substituted analogues show lower synthetic efficiency .
- Biological Relevance : The hydrochloride salt’s stability and solubility make it preferable for in vivo studies, whereas cyclohexyl derivatives may require formulation adjustments for bioavailability .
- Safety : Classified as a Category 6.1 hazard (UN#2811), necessitating stringent handling protocols .
Biological Activity
3-Aminobicyclo[1.1.1]pentane-1-carbonitrile, also known as 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile, is a bicyclic compound characterized by its unique structure and functional groups, including an amino group and a carbonitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology.
- Molecular Formula : C₆H₈N₂
- Molecular Weight : 108.14 g/mol
- CAS Number : 1936643-30-9
- IUPAC Name : this compound
The bicyclic structure contributes to its rigidity and potential interactions with biological targets, making it a subject of interest in drug development.
Research indicates that this compound may interact with various neurotransmitter systems, suggesting its potential as a candidate for treating neurological disorders. The specific mechanisms by which it exerts its effects are still under investigation, but it is hypothesized that it may modulate receptor activity or enzyme interactions within the central nervous system .
Notable Biological Activities
- Neuropharmacological Effects : Preliminary studies suggest that the compound may influence neurotransmitter release and receptor activation, which could have implications for conditions such as anxiety and depression .
- Enzyme Interaction : The compound has shown potential in biochemical assays to interact with certain enzymes, leading to modulation of their activity .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Applications in Drug Development
The unique structure of this compound allows it to serve as a bioisostere for more traditional pharmacophores, potentially improving solubility and reducing off-target effects in drug formulations . Its applications include:
- Medicinal Chemistry : As a building block for synthesizing more complex molecules.
- Neuropharmacology : Investigating its effects on neurotransmitter systems for potential treatments of neurological disorders.
Q & A
Q. Methodological
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., δ 2.19 ppm for BCP protons) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₇H₉N₃ requires m/z 135.0796).
- X-ray Diffraction : Resolves ambiguity in stereochemistry and crystal packing .
Discrepancies between computational and experimental data (e.g., dipole moments) are reconciled via hybrid QM/MM methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
